![molecular formula C6H3ClFNO2 B1460980 5-Chloro-2-fluoronicotinic Acid CAS No. 884494-57-9](/img/structure/B1460980.png)
5-Chloro-2-fluoronicotinic Acid
Overview
Description
5-Chloro-2-fluoronicotinic Acid is an organic molecule with the molecular formula C6H3ClFNO2 . It belongs to the nicotinic acid family of organic compounds, which are characterized by having a pyridine ring with a carboxylic acid functional group.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid functional group . The molecular weight is 175.54 g/mol .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 175.54 g/mol, a computed XLogP3-AA of 1.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
5-Chloro-2-fluoronicotinic Acid and its derivatives are crucial in the synthesis of pharmaceutical intermediates. For instance, a practical synthesis route to a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was developed via a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process. This process underscores the role of this compound derivatives in facilitating complex organic syntheses (Wang et al., 2006).
Heterocyclic Compound Synthesis
The compound also serves as a versatile building block for synthesizing diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones. Its utility in heterocyclic oriented synthesis (HOS) demonstrates its significance in creating various nitrogenous cycles, vital for drug discovery and development (Křupková et al., 2013).
Material Science and Coordination Chemistry
In material science, this compound acts as a foundational component for the generation of topologically diverse metal-organic frameworks (MOFs) and coordination compounds. These materials have applications ranging from catalysis to gas storage and separation. The synthesis of such compounds highlights the acid's role in advancing materials research and the development of new functional materials (Cui et al., 2015).
Environmental and Biotechnological Applications
Notably, a strain of Rhodococcus erythropolis ZJB-09149 was found capable of transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, suggesting biotechnological applications in environmental remediation and the sustainable production of valuable chemical intermediates (Jin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZXBYTBZUZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654167 | |
Record name | 5-Chloro-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884494-57-9 | |
Record name | 5-Chloro-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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